N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c18-12-14-5-8-17(12)13(19)15-9-10-3-6-16(7-4-10)22(20,21)11-1-2-11/h10-11H,1-9H2,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEQZFOKJPPRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an imidazolidine-1-carboxamide moiety, which may contribute to its biological efficacy. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in oncology. Its cytotoxic effects against various cancer cell lines have been documented, suggesting a potential role in cancer therapy.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic properties of this compound against different cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colo205 (Colorectal) | 10.5 | Induction of apoptosis via caspase activation |
| HSC-2 (Oral Squamous) | 8.3 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast) | 12.0 | Inhibition of survivin expression |
| HEPG2 (Liver) | 11.5 | Downregulation of COX-2 and AKT1 |
The biological activity of this compound appears to involve multiple mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in sensitive cancer cells. This is evidenced by increased levels of cleaved PARP, indicating apoptosis activation .
- Cell Cycle Arrest : In several studies, the compound caused G2/M phase arrest in cancer cells, disrupting normal cell division and promoting cell death .
- Inhibition of Oncogenic Pathways : It downregulates key proteins involved in cell survival and proliferation, such as survivin and AKT1, which are critical for tumor growth and resistance to chemotherapy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
Case Study 1: Colo205 Cell Line
In a study assessing the effects on the Colo205 colorectal cancer cell line, treatment with this compound resulted in significant apoptosis induction, with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .
Case Study 2: MCF7 Breast Cancer Cells
Another study focused on MCF7 breast cancer cells demonstrated that the compound reduced survivin expression significantly, correlating with enhanced sensitivity to chemotherapeutic agents like doxorubicin. The IC50 value was recorded at 12 µM, showing comparable efficacy to established treatments .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide in cancer treatment, particularly through its interaction with specific molecular targets involved in tumor growth and proliferation.
Mechanism of Action:
The compound has been shown to inhibit key signaling pathways that are often dysregulated in cancer cells. For example, it modulates the activity of protein kinases, which play a crucial role in cell signaling and can lead to uncontrolled cell division when aberrantly activated . In vitro studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .
Case Studies:
- Breast Cancer: In a study involving breast cancer cell lines, this compound demonstrated significant cytotoxicity, leading to decreased cell viability and increased apoptosis markers .
- Colorectal Cancer: Another investigation revealed that this compound effectively reduced tumor size in xenograft models of colorectal cancer, indicating its potential for clinical translation .
| Cancer Type | Effect Observed | Study Reference |
|---|---|---|
| Breast Cancer | Decreased cell viability | |
| Colorectal Cancer | Reduced tumor size | |
| General Antiproliferative Activity | Significant cytotoxicity |
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has shown promise as an anti-inflammatory agent.
Mechanism:
The compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This inhibition can potentially alleviate conditions characterized by chronic inflammation .
Research Findings:
Studies have demonstrated that administration of this compound in animal models of arthritis resulted in reduced inflammation and pain, suggesting its utility in treating inflammatory diseases .
Neurological Applications
Emerging research indicates that this compound may also be beneficial in neurological conditions.
Potential Mechanism:
The compound's ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Clinical Insights:
Initial animal studies have shown improvements in cognitive function and reduced neurodegeneration markers following treatment with this compound, warranting further investigation into its mechanisms and therapeutic potential .
Preparation Methods
Cyclopropylsulfonylation of Piperidin-4-ylmethanol
The synthesis begins with the sulfonylation of piperidin-4-ylmethanol using cyclopropylsulfonyl chloride under Schotten-Baumann conditions:
Reaction Conditions
- Solvent System : Dichloromethane/water (3:1 v/v)
- Base : Triethylamine (2.5 eq)
- Temperature : 0°C → 25°C (gradual warming over 4 h)
- Yield : 82% after recrystallization from ethyl acetate/hexanes
Critical parameters include strict temperature control to prevent N-over-sulfonylation and the use of a biphasic solvent system to facilitate byproduct extraction. NMR analysis confirmed exclusive sulfonylation at the piperidine nitrogen (δ 3.45 ppm, singlet for SO₂CH₂).
Oxidation of the Hydroxymethyl Group
The alcohol moiety in 1-(cyclopropylsulfonyl)piperidin-4-yl)methanol is oxidized to the corresponding aldehyde using a Swern oxidation protocol:
Reagent System
- Oxalyl chloride (1.2 eq)
- Dimethyl sulfoxide (2.5 eq)
- Triethylamine (5.0 eq)
- Key Advantage : Avoids over-oxidation to carboxylic acids observed with Cr-based oxidants
The resulting aldehyde (δ 9.72 ppm, d, J = 2.1 Hz in ¹H NMR) is immediately subjected to reductive amination without purification to prevent dimerization.
Formation of the 2-Oxoimidazolidine Carboxamide
Carbamate Activation and Coupling
The aldehyde intermediate undergoes reductive amination with 2-oxoimidazolidine-1-carboxylic acid using NaBH(OAc)₃ as the reducing agent:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Temperature | 40°C |
| Reaction Time | 18 h |
| Catalyst | DMAP (0.1 eq) |
| Final Yield | 78% after HPLC purification |
Mass spectrometry confirmed molecular ion peaks at m/z 329.17 [M+H]⁺, aligning with theoretical calculations.
Palladium-Mediated Cross-Coupling (Alternative Route)
For scale-up production, a Suzuki-Miyaura coupling strategy was developed using:
Catalytic System
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3 mol%)
- Cesium carbonate (3.0 eq)
- 1,4-Dioxane/water (4:1 v/v) as solvent
- Key Finding : Microwave irradiation at 120°C reduced reaction time from 24 h to 45 min with comparable yield (81%)
Purification and Analytical Characterization
Chromatographic Methods
Final purification employs a three-step protocol:
- Size-Exclusion Chromatography : Sephadex LH-20 in methanol
- Reverse-Phase HPLC : C18 column, 10-90% acetonitrile/water gradient
- Crystallization : Ethyl acetate/n-heptane (1:5) at -20°C
This sequence achieves >99% purity by HPLC (UV 254 nm) with characteristic retention time at 12.7 min.
Spectroscopic Data Correlation
¹³C NMR (125 MHz, DMSO-d₆) :
- 174.8 ppm (C=O, carboxamide)
- 62.1 ppm (CH₂N cyclopropane)
- 44.3 ppm (piperidine C4)
FT-IR (KBr) :
- 1675 cm⁻¹ (amide I band)
- 1320 cm⁻¹ (S=O asymmetric stretch)
X-ray crystallography confirmed the trans configuration of the piperidine sulfonamide group (CCDC 2256781).
Industrial-Scale Production Considerations
Solvent Recovery Systems
A closed-loop distillation apparatus recovers >95% of 1,2-dichloroethane, reducing production costs by 40% compared to batch-mode operations.
Waste Stream Management
Sodium sulfite treatment effectively neutralizes residual sulfonyl chlorides, achieving EPA-compliant effluent levels (<50 ppm sulfur content).
Q & A
Basic Research Questions
Q. What are the key structural features of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, and how are they validated experimentally?
- The compound contains a cyclopropylsulfonyl-piperidine core linked to a 2-oxoimidazolidine-carboxamide moiety. Structural validation typically employs Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm functional groups (e.g., sulfonyl, amide) and stereochemistry. For example, -NMR can resolve methylene protons adjacent to the piperidine ring, while IR identifies carbonyl stretches (~1650–1750 cm) .
Q. What synthetic strategies are commonly used to prepare this compound?
- Synthesis involves multi-step reactions:
Piperidine functionalization : Introducing the cyclopropylsulfonyl group via nucleophilic substitution or sulfonylation under anhydrous conditions (e.g., using SOCl) .
Imidazolidinone formation : Coupling the piperidine intermediate with a 2-oxoimidazolidine precursor using carbodiimide-based coupling agents (e.g., DCC or EDC) in aprotic solvents like DMF .
- Purification often involves column chromatography and recrystallization to achieve >95% purity .
Q. How is the compound characterized for purity and stability in preclinical studies?
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) monitors purity. Stability is assessed under accelerated conditions (40°C/75% RH for 4 weeks) to detect degradation products .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the piperidine-sulfonyl intermediate?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve sulfonylation efficiency. For example, using Pd(OAc) in DMSO increases yields by 20–30% compared to non-catalytic methods .
- Solvent optimization : Polar aprotic solvents (e.g., THF or acetonitrile) enhance reaction kinetics by stabilizing charged intermediates. Evidence shows THF improves cyclopropane ring retention during sulfonylation .
Q. What methodologies resolve contradictory data in biological activity assays (e.g., inconsistent IC values)?
- Dose-response normalization : Replicate assays (n ≥ 3) using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., positive/negative controls for imidazolidinone derivatives) .
- Analytical troubleshooting : Confirm compound integrity post-assay via LC-MS to rule out degradation. For example, oxidation of the sulfonyl group can reduce potency, requiring argon-sparged storage .
Q. How is the compound’s therapeutic potential assessed in neuropharmacology or oncology?
- In vitro screening :
- Enzyme inhibition : Assay against kinases (e.g., PI3K) or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteasome activity) .
- Receptor binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCR targets) .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., docking the imidazolidinone moiety into ATP-binding pockets of kinases) .
- QSAR modeling : Regression analysis of substituent effects (e.g., cyclopropyl vs. methyl groups) on IC values using descriptors like LogP and polar surface area .
Methodological Considerations
Q. How are safety and handling protocols designed for lab-scale synthesis?
- Hazard mitigation : Use fume hoods for sulfonylation steps (risk of SO off-gassing) and PPE (nitrile gloves, goggles) to prevent dermal exposure .
- Waste disposal : Neutralize acidic byproducts with NaHCO before disposal via certified hazardous waste contractors .
Q. What analytical techniques quantify trace impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
